2-((7-oxo-5-phenyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
Description
2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a triazolopyrimidine core, a phenyl group, and a trifluoromethylphenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Properties
Molecular Formula |
C20H14F3N5O2S |
|---|---|
Molecular Weight |
445.4 g/mol |
IUPAC Name |
2-[(7-oxo-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H14F3N5O2S/c21-20(22,23)13-7-4-8-14(9-13)24-17(30)11-31-19-27-26-18-25-16(29)10-15(28(18)19)12-5-2-1-3-6-12/h1-10H,11H2,(H,24,30)(H,25,26,29) |
InChI Key |
MFJJDSHVFJEDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the triazolopyrimidine core, followed by the introduction of the phenyl and trifluoromethylphenyl groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve optimization of these reaction conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the oxidation state of certain functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens, acids, and bases.
Hydrolysis: It can be hydrolyzed to break down into smaller components.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-({7-OXO-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-3-YL}SULFANYL)-N-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE include other triazolopyrimidine derivatives. These compounds share a similar core structure but differ in the substituents attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 6-phenyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine derivatives
- [1,2,4]triazolo[4,3-a]pyrazine derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
